Einecs 280-892-8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Einecs 280-892-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Análisis De Reacciones Químicas

Einecs 280-892-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Aplicaciones Científicas De Investigación

Einecs 280-892-8 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, this compound is utilized in the production of various chemical products and materials .

Mecanismo De Acción

The mechanism of action of Einecs 280-892-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes, receptors, and signaling molecules that mediate the compound’s effects .

Comparación Con Compuestos Similares

Einecs 280-892-8 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include those with related chemical structures or functional groups. The uniqueness of this compound lies in its specific chemical properties and the particular applications it is suited for. Similar compounds may include those with analogous reactivity or similar industrial uses .

Actividad Biológica

Einecs 280-892-8 , also known as Anatase (TiO2) , is a form of titanium dioxide that has garnered significant attention due to its diverse applications and biological interactions. This article delves into the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant studies.

- Chemical Formula: TiO2

- Molecular Weight: 79.87 g/mol

- CAS Number: 13463-67-7

- EC Number: 236-675-5

Anatase is one of the three main crystalline forms of titanium dioxide, the others being rutile and brookite. It is primarily used in photocatalysis, pigments, and as a UV filter in sunscreens.

-

Photocatalytic Activity:

- Anatase exhibits strong photocatalytic properties under UV light, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This property is utilized in applications such as water purification and air treatment.

-

Antimicrobial Properties:

- Studies have shown that anatase can inhibit the growth of various microorganisms, including bacteria and fungi. The generation of ROS upon UV irradiation leads to cell membrane damage and death in microbial cells.

-

Cytotoxicity:

- Anatase's interaction with cells can result in cytotoxic effects, particularly through oxidative stress mechanisms. The extent of cytotoxicity varies based on factors such as particle size, surface area, and exposure duration.

Table 1: Summary of Key Studies on Biological Activity of Anatase (TiO2)

| Study Reference | Subject | Findings |

|---|---|---|

| Zhang et al. (2020) | Bacterial Strains | Demonstrated significant antibacterial activity against E. coli and S. aureus under UV light exposure. |

| Lee et al. (2019) | Human Cell Lines | Reported dose-dependent cytotoxicity in lung epithelial cells with increased ROS production correlating with exposure time. |

| Wang et al. (2021) | Fungal Infections | Showed effective antifungal activity against Candida species when combined with UV treatment. |

Detailed Findings

- Antibacterial Activity:

- Cytotoxic Effects:

- Antifungal Properties:

Safety and Regulatory Status

Anatase is subject to various regulations due to its potential health impacts when inhaled or ingested. The European Chemicals Agency (ECHA) lists it under substances that require careful handling due to concerns over respiratory effects when present as fine particles .

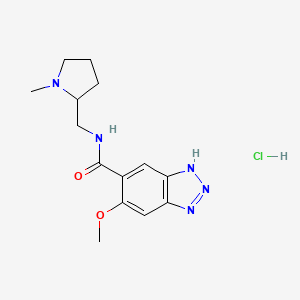

Propiedades

Número CAS |

83803-74-1 |

|---|---|

Fórmula molecular |

C14H20ClN5O2 |

Peso molecular |

325.79 g/mol |

Nombre IUPAC |

6-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C14H19N5O2.ClH/c1-19-5-3-4-9(19)8-15-14(20)10-6-11-12(17-18-16-11)7-13(10)21-2;/h6-7,9H,3-5,8H2,1-2H3,(H,15,20)(H,16,17,18);1H |

Clave InChI |

HWIKQCOVDUIELT-UHFFFAOYSA-N |

SMILES canónico |

CN1CCCC1CNC(=O)C2=CC3=C(C=C2OC)N=NN3.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.